

Unveiling Vibralactone: A Technical Guide to its Chemical Structure Elucidation

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Compound of Interest

Compound Name: *Vibralactone*

Cat. No.: *B1257129*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone, a novel β -lactone-containing natural product, has garnered significant attention within the scientific community due to its potent biological activities, most notably its ability to inhibit pancreatic lipase. Isolated from the basidiomycete fungus *Boreostereum vibrans*, its unique fused bicyclic structure presented a compelling challenge for chemical structure elucidation. This technical guide provides an in-depth overview of the key experimental data and methodologies employed to determine the intricate chemical architecture of **Vibralactone**, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

The initial characterization of **Vibralactone** involved a comprehensive analysis of its physical and spectroscopic properties. This data laid the foundational framework for proposing and ultimately confirming its chemical structure.

Property	Value
Appearance	Colorless oil
Molecular Formula	C ₁₂ H ₁₆ O ₃
Molecular Weight	208.25 g/mol
Specific Rotation [α] _D	-135.1 (c 0.52, CHCl ₃) for natural (-)-Vibralactone
IC ₅₀ (Pancreatic Lipase)	0.4 µg/mL

Table 1: Physicochemical Properties of **Vibralactone**

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, was pivotal in piecing together the molecular puzzle of **Vibralactone**.

Carbon No.	^{13}C NMR (100 MHz, CDCl_3) δ_c (ppm)	^1H NMR (400 MHz, CDCl_3) δ_H (ppm), Multiplicity (J in Hz)	HMBC Correlations (H \rightarrow C)
1	76.5	-	-
2	131.3	5.75 (s)	C-1, C-3, C-4, C-5, C-13
3	141.1	-	-
4	36.7	2.85 (dd, 17.0, 6.0), 2.65 (d, 17.0)	C-2, C-3, C-5
5	78.9	4.35 (t, 8.0)	C-1, C-4, C-7
6	172.4	-	-
7	172.4	-	-
8	29.0	2.40 (m)	C-1, C-9, C-10
9	118.5	5.10 (t, 7.0)	C-1, C-8, C-10, C-11, C-12
10	136.4	-	-
11	25.9	1.70 (s)	C-9, C-10, C-12
12	18.0	1.66 (s)	C-9, C-10, C-11
13	61.3	4.10 (s)	C-2, C-3

Table 2: ^1H and ^{13}C NMR Spectroscopic Data and HMBC Correlations for **Vibralactone**.[\[1\]](#)

Experimental Protocols

The elucidation of **Vibralactone**'s structure relied on a series of meticulously executed experimental procedures.

Isolation and Purification

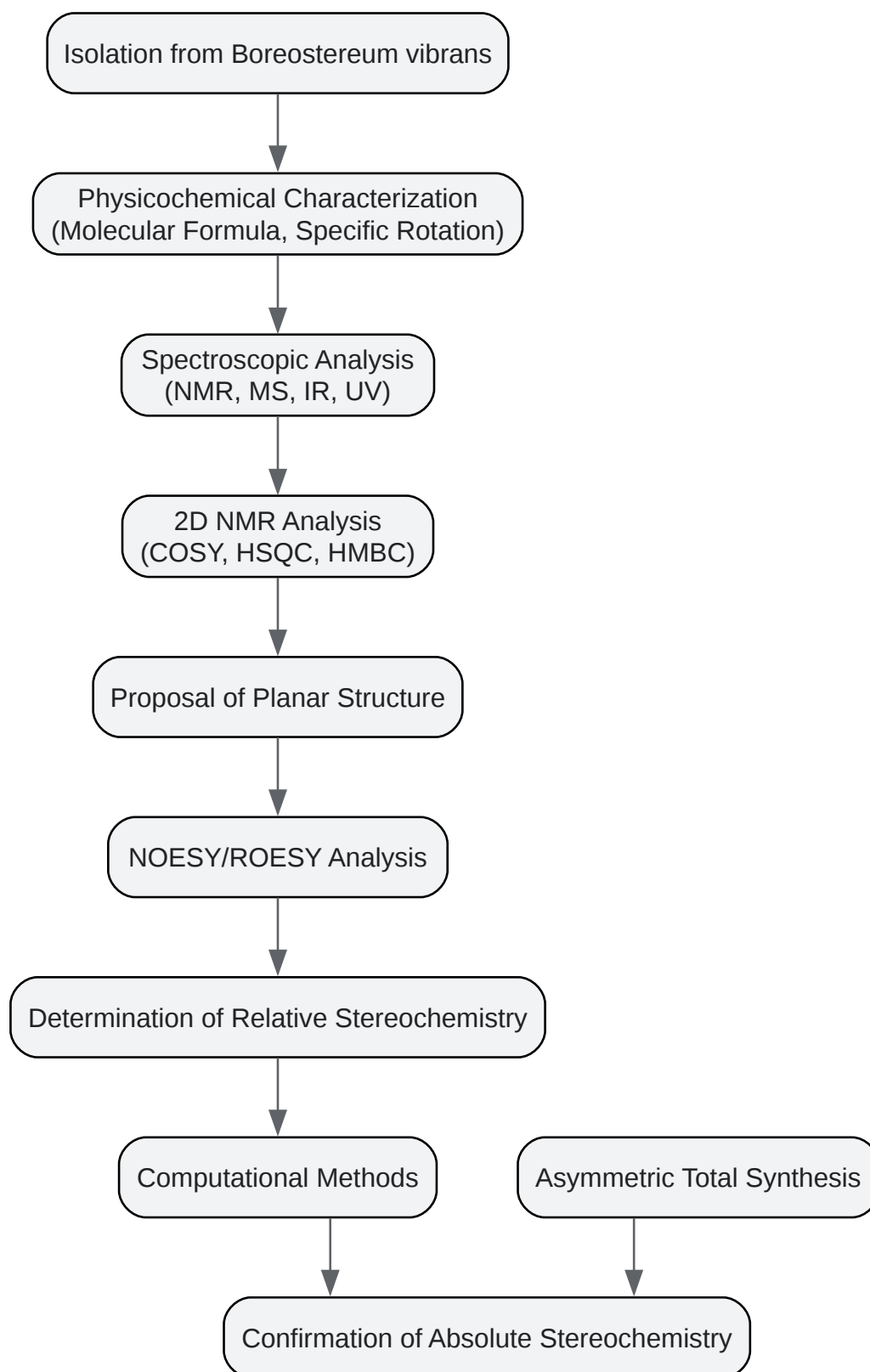
- **Fermentation:** Cultures of *Boreostereum vibrans* were grown in a suitable liquid medium to promote the production of secondary metabolites.
- **Extraction:** The culture broth was filtered, and the filtrate was extracted multiple times with an organic solvent such as ethyl acetate to partition the organic compounds.
- **Chromatography:** The crude extract was subjected to a series of chromatographic techniques, including silica gel column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate pure **Vibralactone**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H , ^{13}C , COSY, HSQC, and HMBC spectra were recorded on a 400 MHz or 600 MHz NMR spectrometer. Samples were typically dissolved in deuterated chloroform (CDCl_3) or deuterated acetone (acetone-d_6). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- **Mass Spectrometry:** High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of **Vibralactone**.
- **Infrared (IR) Spectroscopy:** IR spectra were recorded to identify key functional groups, such as the characteristic β -lactone carbonyl stretch.
- **UV-Vis Spectroscopy:** UV-Vis spectra were obtained to identify any chromophores present in the molecule.

Structure Elucidation Workflow

The determination of **Vibralactone**'s planar structure and relative stereochemistry was a logical process driven by the interpretation of spectroscopic data. The absolute stereochemistry was ultimately confirmed through asymmetric total synthesis.



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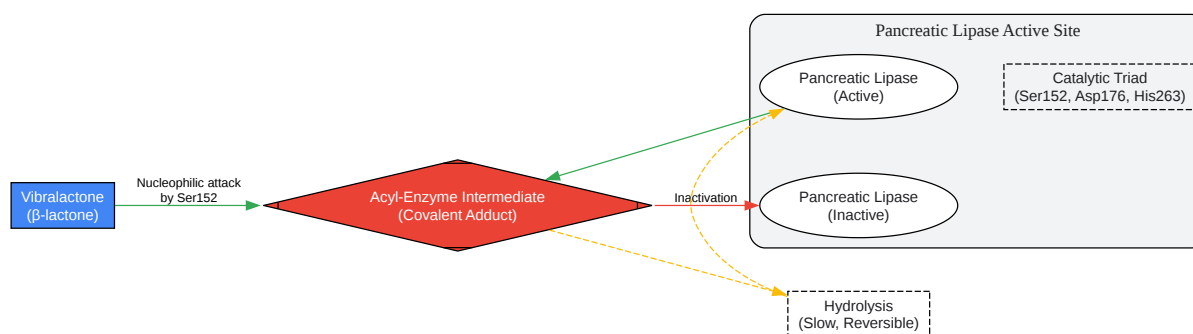
Figure 1: Logical workflow for the structure elucidation of **Vibralactone**.

Biological Activity and Signaling Pathways

Vibralactone's primary reported biological activity is the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.

Inhibition of Pancreatic Lipase

The proposed mechanism of inhibition involves the covalent modification of the active site serine residue (Ser152) within the catalytic triad (Ser152, Asp176, His263) of pancreatic lipase by the strained β -lactone ring of **Vibralactone**.^[2] This forms a stable, yet potentially reversible, acyl-enzyme intermediate, rendering the enzyme inactive.



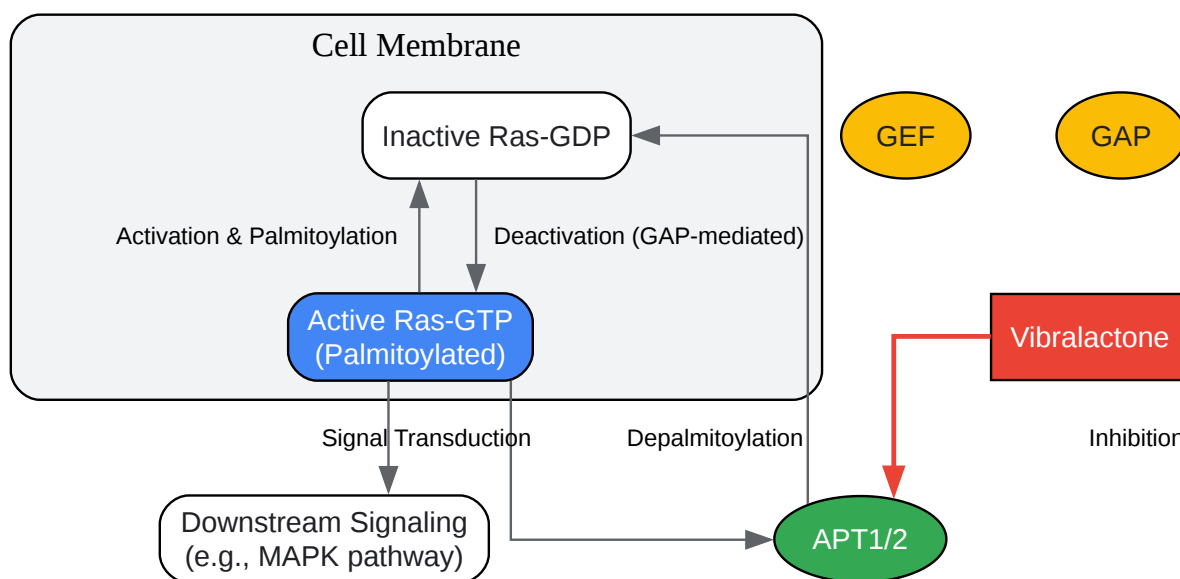
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Figure 2: Proposed mechanism of pancreatic lipase inhibition by **Vibralactone**.

Interaction with Acyl-Protein Thioesterases (APT_s)

More recent studies have identified acyl-protein thioesterases 1 and 2 (APT1 and APT2) as additional cellular targets of **Vibralactone**. These enzymes are involved in the depalmitoylation of proteins, a post-translational modification crucial for regulating protein localization and signaling. A key substrate of APTs is the oncoprotein Ras. By inhibiting APT1 and APT2,

Vibralactone may disrupt the normal localization and signaling of Ras, which has implications for cancer research.



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